

# 3,4-Dihydroxy-2-pentanone molecular structure and formula

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 3,4-Dihydroxy-2-pentanone

Cat. No.: B027560

[Get Quote](#)

## In-Depth Technical Guide to 3,4-Dihydroxy-2-pentanone

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**3,4-Dihydroxy-2-pentanone** (also known as 1,5-dideoxy-D-xylulose) is a polyhydroxylated ketone with the molecular formula  $C_5H_{10}O_3$ .<sup>[1]</sup> As a chiral molecule, it exists in various stereoisomeric forms, which are critical for its potential applications.<sup>[2]</sup> This compound and its derivatives are of significant interest in various fields, from serving as chiral building blocks in pharmaceutical synthesis to playing roles in biochemical pathways and plant immunology.<sup>[2]</sup> This guide provides a comprehensive overview of its molecular structure, properties, and relevant experimental contexts.

## Molecular Structure and Properties

**3,4-Dihydroxy-2-pentanone** is a five-carbon chain with a ketone group at the second carbon and hydroxyl groups at the third and fourth carbons. The presence of two stereocenters (at C3 and C4) gives rise to four possible stereoisomers.

## Physicochemical Data

The following table summarizes the key physicochemical properties of **3,4-Dihydroxy-2-pentanone** and its closely related, biologically active methylated derivative.

| Property                | 3,4-Dihydroxy-2-pentanone                                                             | 3,4-Dihydroxy-3-methyl-2-pentanone                                |
|-------------------------|---------------------------------------------------------------------------------------|-------------------------------------------------------------------|
| Molecular Formula       | C <sub>5</sub> H <sub>10</sub> O <sub>3</sub> <a href="#">[1]</a> <a href="#">[3]</a> | C <sub>6</sub> H <sub>12</sub> O <sub>3</sub> <a href="#">[4]</a> |
| Molecular Weight        | 118.13 g/mol <a href="#">[3]</a> <a href="#">[5]</a>                                  | 132.16 g/mol <a href="#">[4]</a>                                  |
| IUPAC Name              | 3,4-dihydroxypentan-2-one <a href="#">[1]</a><br><a href="#">[3]</a>                  | (3R,4S)-3,4-dihydroxy-3-methylpentan-2-one <a href="#">[4]</a>    |
| Synonyms                | 1,5-Dideoxy-D-xylulose                                                                | -                                                                 |
| CAS Number              | 101420-60-4 <a href="#">[1]</a>                                                       | -                                                                 |
| Hydrogen Bond Donors    | 2                                                                                     | 2 <a href="#">[4]</a>                                             |
| Hydrogen Bond Acceptors | 3                                                                                     | 3 <a href="#">[4]</a>                                             |
| Rotatable Bonds         | 2                                                                                     | 2 <a href="#">[4]</a>                                             |

## Spectroscopic and Analytical Data

Detailed, publicly available spectroscopic data for **3,4-Dihydroxy-2-pentanone** is limited. However, standard analytical techniques can be used for its characterization. Below are the expected spectroscopic features and data for related compounds.

| Technique           | Feature                               | Expected Observations for 3,4-Dihydroxy-2-pentanone                                                                                                       | Data for Related Compounds                                                                                                  |
|---------------------|---------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------|
| <sup>1</sup> H NMR  | Chemical Shifts ( $\delta$ )          | Signals corresponding to methyl protons (C1 and C5), methine protons (C3 and C4), and hydroxyl protons.                                                   | A methylated derivative shows <sup>13</sup> C NMR signals at 25.81 (C-1), 22.02 (C-6), and 17.05 (C-5). <a href="#">[6]</a> |
| <sup>13</sup> C NMR | Chemical Shifts ( $\delta$ )          | A signal for the carbonyl carbon (C2), signals for the hydroxyl-bearing carbons (C3 and C4), and signals for the methyl carbons (C1 and C5).              |                                                                                                                             |
| IR Spectroscopy     | Absorption Bands ( $\text{cm}^{-1}$ ) | A strong, sharp peak for the C=O stretch (around $1715 \text{ cm}^{-1}$ ) and a broad band for the O-H stretch (around $3400 \text{ cm}^{-1}$ ).          |                                                                                                                             |
| Mass Spectrometry   | m/z                                   | The molecular ion peak $[\text{M}]^+$ at approximately 118.06, with fragmentation patterns corresponding to the loss of water, methyl, and acetyl groups. |                                                                                                                             |
| Chiral GLC          | Retention Time                        | Separation of enantiomers and diastereomers.                                                                                                              | Used for establishing the optical purity of (3R,4R)-3,4-                                                                    |

dihydroxypentan-2-one.

---

## Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of **3,4-Dihydroxy-2-pentanone** are not widely published. However, procedures for related compounds and specific stereoisomers can be adapted.

### Protocol: Kinetic Resolution of ( $\pm$ )-3,4-dihydroxypentan-2-one

This protocol is based on the kinetic resolution of 1,2-diols and would be applicable for separating the stereoisomers of **3,4-dihydroxy-2-pentanone**.

1. Objective: To separate the enantiomers of a specific diastereomer of **3,4-dihydroxy-2-pentanone** through catalytic asymmetric silylation.

#### 2. Materials:

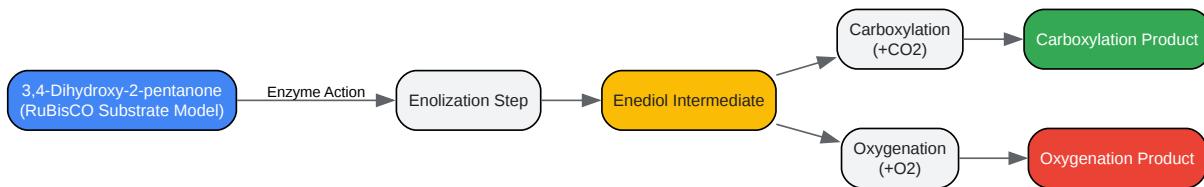
- Racemic 3,4-dihydroxypentan-2-one
- Asymmetric catalyst (e.g., a chiral peptide-based silylating agent)
- Silylating agent (e.g., a chlorosilane)
- Anhydrous, non-polar solvent (e.g., dichloromethane)
- Quenching solution (e.g., saturated aqueous sodium bicarbonate)
- Drying agent (e.g., anhydrous magnesium sulfate)

#### 3. Procedure:

- Dissolve the racemic **3,4-dihydroxy-2-pentanone** and the chiral catalyst in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon) and cool to the desired temperature (e.g., -50°C).

- Slowly add the silylating agent to the reaction mixture.
- Monitor the reaction progress using a suitable technique (e.g., thin-layer chromatography or chiral gas-liquid chromatography).
- Once the desired conversion is reached (typically around 50%), quench the reaction by adding the quenching solution.
- Separate the organic and aqueous layers.
- Extract the aqueous layer with the organic solvent.
- Combine the organic layers, dry over the drying agent, filter, and concentrate under reduced pressure.
- Purify the resulting mixture of the silylated product and the unreacted diol using silica gel chromatography.

#### 4. Analysis:

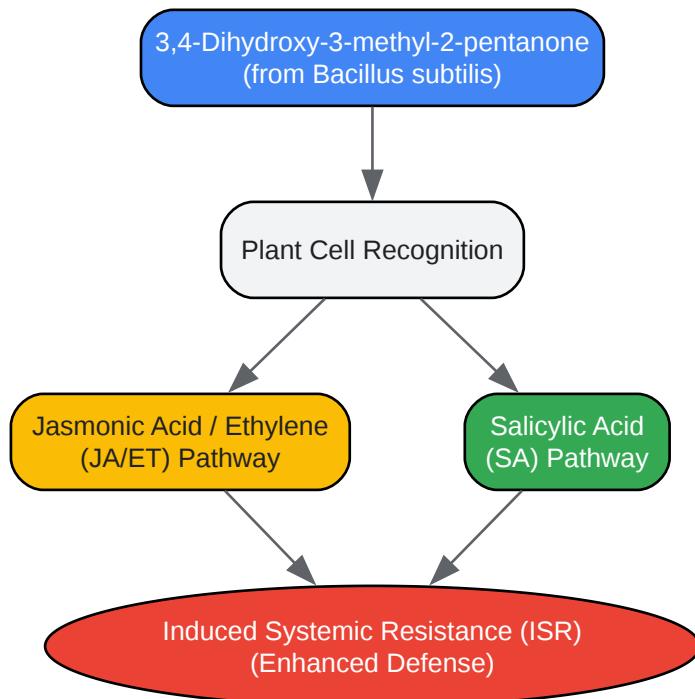

- The enantiomeric excess of the unreacted diol and the silylated product can be determined by chiral Gas-Liquid Chromatography (GLC).

## Biological and Chemical Significance

While research on **3,4-Dihydroxy-2-pentanone** itself is limited, its structure is relevant to several areas of study.

## Use as a Model Substrate for RuBisCO

**3,4-Dihydroxy-2-pentanone** has been used as a model substrate in computational studies to investigate the molecular reaction mechanism of Ribulose-1,5-bisphosphate carboxylase/oxygenase (RuBisCO), the key enzyme in carbon fixation. These studies model the enolization, carboxylation, and oxygenation steps at the enzyme's active site.




[Click to download full resolution via product page](#)

Caption: Modeled reaction pathway of RuBisCO using **3,4-Dihydroxy-2-pentanone**.

## Relevance to Plant Immunity

A closely related compound, 3,4-dihydroxy-3-methyl-2-pentanone, is a natural elicitor produced by the plant growth-promoting rhizobacterium *Bacillus subtilis*. This molecule has been shown to induce systemic resistance in plants against pathogens by activating both the jasmonic acid/ethylene (JA/ET) and salicylic acid (SA) signaling pathways.<sup>[2]</sup> The stereochemistry of this derivative significantly impacts its biological activity, with the threo-isomers being more potent than the erythro-isomers.<sup>[2]</sup>



[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 3,4-Dihydroxy-2-pentanone | C5H10O3 | CID 14281426 - PubChem  
[pubchem.ncbi.nlm.nih.gov]
- 2. 3,4-Dihydroxy-2-pentanone|C5H10O3|Research Chemical [benchchem.com]
- 3. Sequential kinetic resolution of C2-symmetric compounds as a key step in two-directional synthesis: structural requirements for efficient resolution of difuryl diols - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. (3R,4S)-3,4-dihydroxy-3-methylpentan-2-one | C6H12O3 | CID 12231433 - PubChem  
[pubchem.ncbi.nlm.nih.gov]
- 5. (3S,4R)-3,4-dihydroxypentan-2-one | C5H10O3 | CID 6713573 - PubChem  
[pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [3,4-Dihydroxy-2-pentanone molecular structure and formula]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b027560#3-4-dihydroxy-2-pentanone-molecular-structure-and-formula]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)